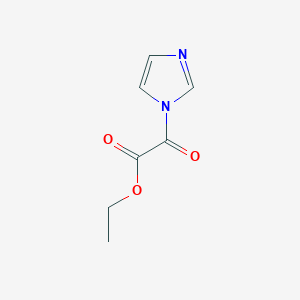

ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate

Description

Contextual Significance as a Versatile Synthetic Building Block and α-Oxoester Scaffold

The utility of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate as a synthetic building block stems from the electrophilic nature of its α-oxoester moiety. This 1,2-dicarbonyl system provides two reactive sites, the ketone and the ester carbonyl groups, allowing for a wide array of chemical transformations. chim.itresearchgate.net The presence of both an activated ketone and an ester function allows for selective reactions, making hetaryl glyoxylates like this one crucial in synthetic and medicinal chemistry. chim.it

The ketone group readily participates in a variety of reactions, including:

Reductions: Can be selectively reduced to form α-hydroxyesters or further to 1,2-diols. chim.it

Condensations: Reacts with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. chim.it

Addition of Organometallic Reagents: Grignard reagents can add to the ketone, leading to tertiary alcohols. chim.it

Heterocyclizations: The ketone carbon can be incorporated into a new heterocyclic ring system. chim.itresearchgate.net

The α-oxoester scaffold is a powerful platform for constructing molecules containing two or more heterocyclic fragments. researchgate.net This versatility makes it an important intermediate in the synthesis of functionalized heterocycles, which are prevalent in pharmaceuticals and materials science. researchgate.net

Historical Development and Evolution of Research on Hetaryl Glyoxylates

The synthetic routes to hetaryl glyoxylates are rooted in fundamental organic reactions that have been developed over more than a century. The Friedel-Crafts reaction, first discovered by Charles Friedel and James Crafts in 1877, laid the groundwork for the acylation of aromatic rings. nih.govmasterorganicchemistry.com This electrophilic aromatic substitution became a primary method for introducing acyl groups to aromatic systems. organic-chemistry.org

The application of this chemistry to the synthesis of α-keto esters from aromatic compounds, often using acylating agents like ethyl oxalyl chloride, became a straightforward pathway. mdpi.com However, the direct acylation of electron-rich heterocyles like imidazole (B134444) presented unique challenges.

A significant advancement in the synthesis of hetaryl glyoxylates came with the development of alternative methods. In the 1980s, the use of organometallic reagents, such as Grignard and aryllithium compounds, reacting with diethyl oxalate (B1200264), provided a versatile route to a diverse range of α-keto acid esters. mdpi.com For many heterocyclic systems, a metalation-glyoxylation sequence, where the heterocycle is first deprotonated with a strong base and then reacted with a glyoxylate (B1226380) source, became a common strategy. chim.itresearchgate.net

Specifically for imidazole derivatives, a major breakthrough was the first demonstration of direct electrophilic Friedel-Crafts acylation at the C2 position of the imidazole ring to produce a 2-(imidazolyl)-2-oxoacetate. chim.it This development opened a more direct route to compounds like this compound and spurred further systematic studies into these transformations. chim.it The evolution of these synthetic methodologies—from classical Friedel-Crafts reactions to modern metalation and direct acylation techniques—has been critical in making hetaryl glyoxylates readily accessible for research.

Table 2: Key Synthetic Methodologies

| Method | Description | Historical Context |

|---|---|---|

| Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group to an aromatic or heteroaromatic ring. organic-chemistry.org | Foundational reaction developed in 1877. nih.govmasterorganicchemistry.com Applied to α-keto ester synthesis using reagents like oxalyl chloride. mdpi.com |

| Metalation-Glyoxylation | Deprotonation of a heterocycle with a strong base followed by reaction with an electrophilic glyoxylate source (e.g., diethyl oxalate). chim.it | Became a widely used method, particularly from the 1980s onward, for substrates not amenable to direct acylation. mdpi.com |

| Direct Electrophilic Acylation | Direct reaction of a sufficiently nucleophilic heterocycle, such as N-methylimidazole, with an alkyl oxalyl chloride. chim.it | Represents a more modern and direct approach, with its first successful application to the imidazole C2 position being a key development. chim.it |

Overview of Current Research Trajectories for α-Oxoacetates with Imidazole Moieties

Current research involving α-oxoacetates with imidazole moieties is heavily influenced by the significant role of the imidazole ring in medicinal chemistry. The imidazole scaffold is a component of many natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govacs.org

Consequently, a primary research trajectory is the use of compounds like this compound as intermediates for the synthesis of novel, biologically active molecules. The combination of the versatile α-oxoester handle with the privileged imidazole structure allows for the creation of diverse molecular libraries for drug discovery. rsc.org

Research efforts are focused on several key areas:

Development of Novel Therapeutics: Synthesizing new imidazole derivatives to target various diseases. The goal is often to modify the basic imidazole nucleus with different functional groups to enhance activity and reduce side effects. nih.govrsc.org

Enzyme Inhibition: The imidazole ring is known to coordinate with metal ions in enzyme active sites, and the α-keto ester functionality can interact with active site residues. This makes these compounds attractive starting points for designing enzyme inhibitors, for example, as potential COX-2 inhibitors for anti-inflammatory applications. beilstein-journals.orgvensel.org

Antimicrobial Agents: The imidazole nucleus is present in well-known antifungal and antibacterial drugs. Researchers continue to explore new derivatives in the search for compounds that can overcome growing antimicrobial resistance. acs.org

The ongoing exploration of α-oxoacetates with imidazole moieties underscores their importance as platforms for developing next-generation pharmaceuticals and functional organic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-imidazol-1-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAIBUKGGKFUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 1h Imidazol 1 Yl 2 Oxoacetate and Analogues

Direct Acylation Approaches

Direct acylation involves the reaction of a pre-formed imidazole (B134444) ring with a suitable acylating agent. This represents the most straightforward approach for the synthesis of N-acylated imidazoles like the title compound.

Friedel-Crafts Type Acylations of Imidazoles

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.orglibretexts.org This reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). wikipedia.org

However, the direct application of classical Friedel-Crafts conditions to imidazoles is fraught with challenges. The imidazole ring contains two nitrogen atoms, one of which is a basic, pyridine-like nitrogen that readily coordinates with Lewis acids. This coordination deactivates the catalyst and renders the imidazole ring electron-deficient and thus highly resistant to further electrophilic attack. libretexts.orggoogle.com Furthermore, aggressive acylating agents and harsh reaction conditions can lead to the fission of the imidazole ring rather than the desired acylation. google.com For instance, the Schotten-Baumann reaction with benzoyl chloride can cause ring-splitting to form dibenzamido-ethylene. google.com

Despite these limitations, modifications to the standard protocol have been explored. The use of milder Lewis acids or Brønsted acid catalysts can sometimes effect acylation on activated aromatic rings. wikipedia.org For imidazoles, specialized catalyst systems, such as p-toluenesulfonic acid functionalized imidazole ionic liquids, have been developed to catalyze Friedel-Crafts acylation of other aromatic compounds like anisole, suggesting that tailored catalytic environments could potentially overcome the inherent unreactivity of the imidazole core. rsc.org

Table 1: Challenges in Friedel-Crafts Acylation of Imidazoles

| Challenge | Description | Consequence |

|---|---|---|

| Catalyst Deactivation | The basic nitrogen atom of imidazole complexes with the Lewis acid catalyst (e.g., AlCl₃). | The catalyst is sequestered, and the imidazole ring becomes highly deactivated towards electrophilic attack. |

| Ring Instability | The imidazole ring is susceptible to cleavage under the influence of strong acylating agents and alkalies. | Formation of undesired ring-opened byproducts instead of the acylated imidazole. |

| Low Reactivity | The electron-poor nature of the protonated or catalyst-complexed imidazole ring. | Failure of the electrophilic aromatic substitution reaction to proceed. |

Reactions with Oxalyl Chlorides

A more direct and effective method for the synthesis of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is the N-acylation of imidazole with an appropriate oxalyl chloride derivative. The most common reagent for this purpose is ethyl chlorooxoacetate, also known as mono-ethyl oxalyl chloride. orgsyn.orgchemicalbook.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine-like nitrogen (N-1) of the imidazole ring attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group.

The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. This method is highly efficient for producing N-acyl imidazoles and avoids the complications associated with Friedel-Crafts conditions. google.com The resulting compound, this compound, is also known as N-(ethoxycarbonylcarbonyl)imidazole. chemscene.com This molecule is a valuable acylating agent in its own right, as the imidazolide (B1226674) group is an excellent leaving group, facilitating the transfer of the ethoxycarbonylcarbonyl group to other nucleophiles.

A general procedure involves dissolving imidazole in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a base (e.g., triethylamine (B128534) or pyridine) and the dropwise addition of ethyl chlorooxoacetate at a controlled temperature, often starting at 0°C. orgsyn.org

Table 2: Representative Conditions for N-Acylation with Ethyl Chlorooxoacetate

| Imidazole Substrate | Acylating Agent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Imidazole | Ethyl chlorooxoacetate | Triethylamine | Dichloromethane | High |

| 2-Methylimidazole | Ethyl chlorooxoacetate | Pyridine (B92270) | Tetrahydrofuran | Good to High |

Metalation-Acylation Sequences

Metalation followed by acylation provides a powerful strategy for the functionalization of specific carbon positions on the imidazole ring, leading to the synthesis of C-acylated analogues of the title compound. This two-step process involves the initial deprotonation of a C-H bond using a strong base, creating a potent imidazole-based nucleophile, which is then quenched with an electrophilic acylating agent.

Utilizing Organolithium and Grignard Reagents for Glyoxylate (B1226380) Introduction

Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases capable of deprotonating even weakly acidic C-H bonds on heterocyclic rings. researchgate.net For imidazoles, the C-2 position is the most acidic and is typically the site of lithiation. However, to prevent the reaction at the acidic N-H bond, the imidazole nitrogen must first be protected with a suitable group (e.g., a benzyl, trityl, or tetrahydropyranyl group). researchgate.net Once the N-protected imidazole is lithiated at the C-2 position, the resulting organolithium species can react with an electrophile to introduce the desired functional group.

To introduce a glyoxylate moiety, suitable electrophiles include diethyl oxalate (B1200264) or ethyl chlorooxoacetate. The reaction of 2-lithio-N-protected imidazole with diethyl oxalate would yield the corresponding ethyl 2-(N-protected-1H-imidazol-2-yl)-2-oxoacetate after nucleophilic attack at one of the ester carbonyls.

Grignard reagents of imidazoles can be prepared, but their use in acylation reactions can be problematic. It has been reported that the reaction of an imidazole Grignard derivative with acyl chlorides like benzoyl chloride can result in the undesired fission of the imidazole ring. google.com This highlights the careful consideration of reagents and reaction conditions required for a successful outcome.

Table 3: Metalation-Acylation for Synthesis of Imidazole Glyoxylate Analogues

| Imidazole Derivative | Metalating Agent | Electrophile | Product Type |

|---|---|---|---|

| 1-Benzylimidazole | n-BuLi | Diethyl oxalate | Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate |

| 1-(THP)-imidazole | s-BuLi | Ethyl chlorooxoacetate | Ethyl 2-(1-(THP)-1H-imidazol-2-yl)-2-oxoacetate |

Palladium-Catalyzed Alkoxycarbonylation Routes

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for introducing carbonyl groups. rsc.org Alkoxycarbonylation, specifically, converts organic halides or triflates into esters using carbon monoxide (CO) and an alcohol. nih.gov This methodology can be applied to the synthesis of imidazole carboxylate analogues by starting with a halo-imidazole, such as 2-bromoimidazole or 4-iodoimidazole.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the imidazole-halide bond, followed by the insertion of CO into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes alcoholysis to release the ester product and regenerate the palladium(0) catalyst.

Synthesizing a glyoxylate group via this method is more complex than producing a simple carboxylate. It would require a double carbonylation reaction or the use of a CO surrogate that can deliver a two-carbon keto-ester unit. While challenging, advancements in palladium catalysis, including the use of specialized ligands and reaction conditions, continue to expand the scope of carbonylation chemistry, suggesting that such transformations may be feasible for creating complex imidazole derivatives. nih.govresearchgate.net

Multicomponent Reaction Strategies Incorporating Related Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netbohrium.com Several named reactions, most notably the Debus–Radziszewski imidazole synthesis, utilize an MCR approach to construct the imidazole ring itself. wikipedia.org

The Debus–Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound (a glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) (or a primary amine) to form a substituted imidazole. wikipedia.org By strategically choosing the starting materials, it is possible to build an imidazole ring that already bears the desired glyoxylate functionality or a precursor to it.

For example, a potential MCR strategy could involve the reaction of ethyl glyoxylate (acting as both the dicarbonyl and aldehyde component, or a derivative thereof), a primary amine, and a source of ammonia. While this specific transformation is not widely documented, the flexibility of MCRs allows for considerable innovation in the design of synthetic routes to highly functionalized imidazoles. rsc.orgorganic-chemistry.org This approach contrasts with the previous methods by assembling the functionalized heterocycle from acyclic precursors rather than modifying a pre-existing imidazole ring.

Derivatization and Analogous Scaffold Synthesis

The structural framework of this compound serves as a versatile platform for chemical modification. Synthetic strategies are often directed towards two primary domains of the molecule: the imidazole ring and the ester functional group. These modifications are crucial for developing analogues with tailored chemical and physical properties.

The imidazole core of the molecule is a primary target for derivatization to generate a wide array of analogues. Synthetic approaches typically involve either building upon a pre-functionalized imidazole ring before the addition of the oxoacetate side-chain or modifying the complete molecule.

One common strategy involves the N-alkylation of substituted imidazoles with haloacetate esters. For instance, analogues with substituents directly on the imidazole ring, such as methyl or nitro groups, can be synthesized. The preparation of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is achieved by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate. nih.gov This method highlights a direct route to analogues where the imidazole ring is pre-substituted.

Further derivatization can be achieved through coupling reactions. For example, imidazole-containing precursors can be coupled with various acids to form more complex structures. Amide bond formation, facilitated by coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP), is a widely used technique to attach different moieties to a side chain on the imidazole ring. researchgate.net While not a direct modification of the this compound core, this principle of using substituted imidazoles as building blocks is central to creating a diverse library of related compounds.

The table below summarizes examples of modifications to the imidazole moiety.

| Starting Imidazole Derivative | Reaction/Reagent | Resulting Analogue Scaffold | Reference |

|---|---|---|---|

| 2-Methyl-4-nitroimidazole | Ethyl 2-chloroacetate, propionic acid | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | nih.gov |

| 2-(Methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate | nih.gov |

| 1H-imidazole | Ethyl bromoacetate | Ethyl 2-(1H-imidazol-1-yl)acetate | nih.gov |

| 2-[2-(2-Methyl-5-nitro-1H-imidazole-1-yl)ethylthio]ethanol | Substituted benzoic acids, EDCI, DMAP | Benzoate ester derivatives of the imidazole side-chain | researchgate.net |

The ester group in α-oxoacetates is another key site for chemical modification, allowing for the synthesis of a series of ester analogues with varying alkyl or aryl groups. The reactivity of the α-oxoester functionality provides several synthetic routes for these transformations. chim.itacs.org

General methods for synthesizing α-keto esters often provide a direct pathway to introduce variability. One such approach involves the reaction of Grignard or organolithium reagents with derivatives of oxalic esters. researchgate.net For example, treating alkyl α-oxo-1H-imidazole-1-acetates with Grignard reagents can yield the corresponding α-keto esters. researchgate.net The choice of the starting oxalic ester derivative (e.g., diethyl oxalate vs. dimethyl oxalate) or the trapping alcohol in other synthetic routes determines the final ester group. researchgate.net

A versatile, two-step approach involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1H-imidazol-1-yl)-2-oxoacetic acid. This intermediate is a crucial hub for generating diverse ester analogues. The carboxylic acid can then be subjected to standard esterification conditions. For instance, coupling the acid with a variety of alcohols (e.g., methanol, propanol, butanol) in the presence of a dehydrating agent or coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can produce a library of esters. mdpi.com This method offers broad flexibility in introducing different ester functionalities.

Transesterification, while a classic method for altering ester groups, may be complicated by the presence of the reactive α-keto group. Therefore, the hydrolysis-re-esterification sequence is often a more controlled and preferred method for achieving structural diversity in the ester moiety.

The table below illustrates different reagents that can be used to vary the ester group of an α-oxoacetic acid precursor.

| Precursor | Alcohol/Reagent | Coupling Agent/Conditions | Resulting Ester Group | Reference |

|---|---|---|---|---|

| 2-(1H-imidazol-1-yl)-2-oxoacetic acid | Methanol | EDCI, DMAP | Methyl | mdpi.com |

| 2-(1H-imidazol-1-yl)-2-oxoacetic acid | Propanol | EDCI, DMAP | Propyl | mdpi.com |

| 2-(1H-imidazol-1-yl)-2-oxoacetic acid | Butanol | EDCI, DMAP | Butyl | mdpi.com |

| N,N'-Oxalyldiimidazole | Benzyl alcohol | Direct reaction | Benzyl | acs.org |

Reactivity and Mechanistic Investigations of Ethyl 2 1h Imidazol 1 Yl 2 Oxoacetate

Electrophilic Character of the α-Keto Group3.1.1. Nucleophilic Additions to the Carbonyl Center3.1.1.1. Formation of Imines, Oximes, and Hydrazones 3.1.1.2. Reactions with Organometallic Reagents3.1.2. Condensation Reactions3.1.2.1. Aldol (B89426) and Related Condensations 3.1.2.2. Condensations with Amines and Aldehydes

Further experimental research is required to elucidate the specific reactivity of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate in these contexts.

Condensation Reactions

Transformations Involving the Ester Functionality

The ester group in this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives. The reactivity of this functionality is influenced by the adjacent carbonyl group and the imidazole (B134444) ring.

Transesterification Studies

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. This reaction is typically catalyzed by either an acid or a base. While specific studies focusing solely on the transesterification of this compound are not extensively documented in the reviewed literature, the principles of this reaction are well-established and applicable to this compound.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester.

Basic conditions, conversely, involve the nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion results in the formation of the transesterified product. To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess as the solvent.

An example of a related transformation involves the synthesis of imidazol-1-yl-acetic acid tert-butyl ester, which can be achieved through the N-alkylation of imidazole with tert-butyl chloroacetate youtube.com. While not a direct transesterification of the ethyl ester, it highlights the synthesis of different ester derivatives of the imidazol-1-yl acetic acid scaffold.

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | General Conditions |

| Acid | H₂SO₄, TsOH | Excess alcohol (as solvent), elevated temperatures. |

| Base | NaOR, KOR | Excess alcohol (as solvent), typically at room or elevated temperatures. |

| Heterogeneous | Amberlyst™ resins | Reflux in excess alcohol. |

Amination and Amidation Studies

The conversion of the ethyl ester group to an amide is a valuable transformation for the synthesis of new derivatives with potential applications in medicinal chemistry and materials science. Direct amidation of unactivated esters can be challenging and often requires harsh conditions or the use of specific catalysts.

Several modern catalytic systems have been developed for the direct amidation of esters. For instance, nickel-catalyzed reductive coupling of esters with nitroarenes provides a direct route to aromatic amides nih.gov. This method has been shown to be effective for a variety of esters, and while not specifically demonstrated on this compound, it represents a potential synthetic pathway. Another approach involves the use of group (IV) metal catalysts, such as ZrCl₄, for the direct amidation of carboxylic acids and esters .

Mechanochemical methods have also emerged as a solvent-free alternative for the amidation of methyl and ethyl esters, often requiring a substoichiometric amount of a base like potassium tert-butoxide mdpi.com. Furthermore, organocatalyzed approaches for the N-acylation of amines using esters have been developed mdpi.com.

While direct aminolysis of this compound with primary or secondary amines to form the corresponding amides is plausible, it may require elevated temperatures or the use of coupling reagents to proceed efficiently. The formation of an imine at the ketone position is a potential competing reaction, especially with primary amines youtube.com.

Table 2: Selected Methods for Direct Amidation of Esters

| Method | Catalyst/Reagent | Substrates | General Conditions |

| Reductive Coupling | Nickel catalyst | Esters and nitroarenes | Elevated temperatures nih.gov. |

| Metal Catalysis | ZrCl₄ | Esters and amines | Anhydrous conditions, elevated temperatures . |

| Mechanochemical | KOtBu | Esters and amines | Solvent-free, ball milling mdpi.com. |

Hydrolytic Pathways of the Ester

The hydrolysis of the ester functionality in this compound to the corresponding carboxylic acid is a key transformation, providing a precursor for further synthetic modifications, such as the synthesis of Zoledronic acid youtube.com.

Microwave-assisted hydrolysis has been shown to be an efficient method for the saponification of ethyl azolylacetates, including the imidazole derivative. This reaction can be carried out using potassium carbonate in ethanol under microwave irradiation, leading to the formation of the corresponding potassium carboxylate in high yield.

The hydrolysis can also be achieved under more traditional conditions, such as refluxing with a base like potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid youtube.com.

Heterocyclization Pathways

The bifunctional nature of this compound, possessing both an α-keto and an ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Intramolecular Cyclizations

While specific examples of intramolecular cyclization starting directly from this compound are not prevalent in the literature reviewed, the structural motif lends itself to such transformations. For instance, derivatives of this compound with appropriate functional groups on the imidazole ring or on a substituent at the N-3 position could undergo cyclization to form fused imidazole systems.

Related studies on other imidazole derivatives demonstrate the feasibility of such cyclizations. For example, the synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate, followed by cyclization nih.gov. This highlights a common strategy where a nucleophilic group attached to a neighboring ring attacks a reactive site on the imidazole or its side chain.

Furthermore, the synthesis of fused sp3-enriched imidazoles has been developed through the Marckwald reaction of α-amino ketones, which can be seen as related precursors nih.gov. The synthesis of imidazo-1,4-oxazinone derivatives has also been reported, involving the cyclization of an intermediate derived from a C-2 aroyl imidazole nih.gov. These examples suggest that with appropriate derivatization, this compound could be a versatile starting material for a range of intramolecular cyclization reactions to generate novel fused heterocyclic scaffolds.

Intermolecular Cycloadditions (e.g., [4+2], [3+2], and [2+2])

The α-keto ester functionality and the imidazole ring in this compound can potentially participate in various intermolecular cycloaddition reactions, providing access to complex heterocyclic structures.

[4+2] Cycloadditions (Diels-Alder Reactions): The carbon-carbon double bonds of the imidazole ring could potentially act as a diene in a Diels-Alder reaction, particularly if the ring is substituted with electron-donating groups. Conversely, the α-keto group can act as a dienophile in a hetero-Diels-Alder reaction. DFT studies have been conducted to investigate the feasibility and energetics of Diels-Alder reactions involving imidazole-based dienes to form bridged-ring systems rsc.org. The reactivity of imidazole-2-thiones as heterodienophiles in Lewis acid-catalyzed Diels-Alder reactions has also been explored, with the electronic nature of the imidazole substituents playing a crucial role rug.nl. While specific examples with this compound are not detailed, these studies support the potential for such cycloadditions.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): 1,3-Dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles wikipedia.org. The double bonds of the imidazole ring or the carbonyl group could act as dipolarophiles. For example, the reaction with azides could potentially lead to the formation of triazole derivatives nih.govorganic-chemistry.org. While the direct participation of this compound in such reactions is not extensively reported, the general methodology is widely applicable to various π-systems wikipedia.org.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. The carbonyl group of the α-keto ester could potentially undergo a Paternò–Büchi reaction with an alkene upon photochemical excitation. Additionally, ketenes, which are isoelectronic with the α-keto group, are known to undergo thermal [2+2] cycloadditions.

Role as a Bis-Electrophile in Ring Formations

This compound possesses two primary electrophilic centers: the carbon atom of the ketone and the carbon atom of the ester carbonyl group. This dual electrophilicity allows the molecule to act as a bis-electrophile in reactions with binucleophiles, leading to the formation of various heterocyclic ring systems.

The reactivity of α-oxoesters with binucleophiles, such as 1,2-diamines, is a well-established method for synthesizing heterocyclic compounds. In this context, this compound can undergo condensation reactions where both electrophilic carbonyl centers are attacked. For instance, reaction with aromatic diamines like o-phenylenediamine would be expected to proceed via initial nucleophilic attack at the more reactive keto-carbonyl, followed by an intramolecular cyclization and dehydration to form a quinoxaline (B1680401) derivative. This type of [4+2] cyclization, where the two carbonyl carbons of the oxoacetate unit react with two nucleophilic centers, is a powerful strategy for building complex molecular architectures.

| Binucleophile | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| o-Phenylenediamine | Quinoxaline derivative | Condensation/Cyclization |

| Hydrazine (B178648) | Pyridazinone derivative | Condensation/Cyclization |

| Hydroxylamine (B1172632) | Oxazinone derivative | Condensation/Cyclization |

Redox Chemistry: Selective Reduction of the Ketone Functionality

The redox chemistry of this compound is highlighted by the potential for selective reduction. The molecule contains two reducible carbonyl groups: a ketone and an ester. Ketones are generally more reactive towards nucleophilic reducing agents than esters. This difference in reactivity allows for the selective reduction of the ketone functionality while leaving the ester group intact.

A common reagent used for this purpose is sodium borohydride (NaBH₄). wikipedia.org Under mild conditions, typically in an alcoholic solvent like methanol or ethanol, NaBH₄ will preferentially reduce the ketone to a secondary alcohol. wikipedia.orgresearchgate.net This chemoselectivity is crucial for synthetic pathways where the ester group is required for subsequent transformations. Studies on structurally similar C-2 aroyl imidazole derivatives have demonstrated that reduction with NaBH₄ proceeds efficiently under mild conditions to yield the corresponding alcohol derivatives. nih.gov The resulting product, ethyl 2-hydroxy-2-(1H-imidazol-1-yl)acetate, is a valuable chiral building block for further synthesis.

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ethyl 2-hydroxy-2-(1H-imidazol-1-yl)acetate |

Exploration of Rearrangement Reactions Involving the Oxoacetate Scaffold

The α-ketoester motif within this compound presents the possibility for several classes of rearrangement reactions, although specific examples involving this exact compound are not extensively documented. One of the most relevant potential transformations is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wiley-vch.dejk-sci.com

In a Baeyer-Villiger reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. jk-sci.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the ketone. Generally, the group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org For this compound, the two groups are the imidazole ring and the ethoxycarbonyl group. The reaction would likely lead to the migration of the imidazole group, resulting in the formation of an anhydride-like intermediate which would subsequently react to form different products. The exploration of such rearrangements offers a pathway to novel molecular structures derived from the oxoacetate scaffold. wiley-vch.delibretexts.org

Studies on the Influence of Electronic Properties on Chemical Behavior

The chemical behavior of this compound is profoundly influenced by the electronic properties of its components. The imidazole ring is an electron-rich aromatic heterocycle, while the adjacent α-oxoacetate moiety is strongly electron-withdrawing due to the two carbonyl groups. This electronic push-pull arrangement creates a highly polarized molecule.

| Structural Feature | Electronic Effect | Influence on Chemical Behavior |

|---|---|---|

| Imidazole Ring | Electron-rich, aromatic | Activates adjacent carbonyls; acts as a good leaving group in acyl transfer reactions. |

| α-Oxoacetate Moiety | Strongly electron-withdrawing | Creates highly electrophilic carbonyl centers, susceptible to nucleophilic attack. |

| N-Acyl Imidazole Linkage | Polarized amide-like bond | Enhances reactivity compared to typical amides, facilitating acyl transfer. nih.gov |

Applications of Ethyl 2 1h Imidazol 1 Yl 2 Oxoacetate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The reactivity of the α-ketoester functionality in ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate allows it to participate in various cyclization and condensation reactions, serving as a cornerstone for constructing numerous heterocyclic systems.

Synthesis of Fused Imidazoles and Benzimidazoles

One of the primary applications of this reagent is in the synthesis of fused imidazole (B134444) systems. For instance, in reactions analogous to those of similar α-ketoesters, it can react with ortho-diamines, such as o-phenylenediamine, to form benzimidazole (B57391) derivatives. This condensation reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused heterocyclic product. semanticscholar.orgmdpi.com This methodology provides a direct route to benzimidazoles, which are core structures in many pharmaceutical agents. nih.gov

The synthesis can be extended to other fused systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]quinoxalines through reactions with appropriate amino-heterocycles. researchgate.netnih.gov These reactions highlight the utility of the ethyl oxoacetate moiety in constructing bicyclic and polycyclic aromatic systems containing the imidazole core.

Formation of Pyrrole, Pyrazole (B372694), Thiophene (B33073), Pyridine (B92270), and Coumarin (B35378) Derivatives

The versatility of this compound is further demonstrated by its role in synthesizing a variety of five- and six-membered heterocyclic rings. Although direct examples with this specific imidazolyl compound are specialized, the reactivity of the ethyl 2-oxoacetate group is well-documented in analogous systems, such as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate. semanticscholar.orgresearchgate.net

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole derivatives. The reaction involves condensation of the hydrazine with the two carbonyl groups of the ketoester. semanticscholar.orgresearchgate.net

Thiophenes: The Gewald reaction provides a pathway to thiophene derivatives. This typically involves reacting the α-ketoester with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base. semanticscholar.orgresearchgate.net

Pyridines: Pyridine rings can be constructed through multi-component reactions. For example, condensation with an active methylene (B1212753) compound and an ammonium (B1175870) source can yield substituted pyridine scaffolds. ekb.egpreprints.org

Coumarins: Synthesis of coumarin derivatives can be achieved by reacting the ketoester with substituted phenols, often under acidic conditions, in a Pechmann-type condensation. researchgate.netacgpubs.org

The following table summarizes the types of reactants used to form these heterocycles from analogous ketoesters.

| Target Heterocycle | Reactant(s) | Typical Reaction Type |

| Pyrazole | Hydrazine hydrate | Condensation |

| Thiophene | Activated nitrile, Elemental sulfur | Gewald Reaction |

| Pyridine | Active methylene compound, Ammonium acetate (B1210297) | Hantzsch-type/Multi-component |

| Coumarin | Substituted phenols (e.g., resorcinol) | Pechmann Condensation |

Generation of Pyrimido[4,5-d]pyrimidines and Quinoxalines

The synthesis of more complex fused systems is also achievable. The reaction of this compound with ortho-phenylenediamine is a standard method for producing quinoxaline (B1680401) derivatives. researchgate.net The reaction involves a double condensation to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.

Furthermore, this reagent can serve as a precursor for pyrimido[4,5-d]pyrimidines. This transformation typically involves a multi-step sequence, starting with the formation of a pyrimidine (B1678525) ring using reagents like urea (B33335) or thiourea, followed by a second cyclization to construct the fused pyrimidine ring.

Synthesis of Triazoles and Related N-Heterocycles

The carbonyl groups of this compound are key to forming various nitrogen-rich heterocycles. For instance, 1,2,4-triazoles can be synthesized through reactions involving hydrazine derivatives. A common route involves the initial formation of a hydrazone, which then undergoes cyclization with a one-carbon component. nih.gov The Pinner reaction strategy, starting from related cyanoacetates, offers a versatile route to substituted 1,2,4-triazoles. nih.gov

Formation of Dihydropyridines

This compound can be employed in the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgthermofisher.com This well-known multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, the α-ketoester could potentially act as one component), and a nitrogen source like ammonia (B1221849) or ammonium acetate. beilstein-journals.orgwikipedia.org This reaction provides a straightforward and atom-economical route to 1,4-dihydropyridine (B1200194) scaffolds, which are prominent in medicinal chemistry, particularly as calcium channel blockers. wikipedia.orgnih.gov

Role as a Precursor to α-Amino Esters

Beyond its direct use in heterocyclic synthesis, this compound is a valuable precursor for synthesizing α-amino esters. The α-keto group can be converted into an amino group through reductive amination. This process typically involves the formation of an imine or oxime intermediate, followed by reduction.

For example, the keto group can be reacted with hydroxylamine (B1172632) to form an α-oximino ester. Subsequent reduction of the oxime, often using catalytic hydrogenation or reducing agents like zinc in acetic acid, yields the corresponding α-amino ester. This transformation is a fundamental method for introducing an amino group alpha to an ester, providing access to non-proteinogenic amino acids that are important in peptide chemistry and drug design. mdpi.comresearchgate.net

The table below outlines a general synthetic pathway for this conversion.

| Step | Reaction | Intermediate/Product |

| 1 | Oximation with Hydroxylamine | α-(Hydroxyimino)acetate derivative |

| 2 | Reduction (e.g., Catalytic Hydrogenation) | α-Amino ester |

This two-step process highlights the utility of the α-ketoester as a masked α-amino acid, expanding the synthetic applications of this compound beyond heterocyclic chemistry.

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net While direct literature detailing the participation of this compound as a primary reactant in MCRs is limited, the imidazole scaffold itself is a frequent product of such reactions. For instance, the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles is often achieved through four-component reactions involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. researchgate.netsemanticscholar.org

The structural motifs within this compound suggest its potential utility in MCRs. The α-ketoester functionality is known to participate in various transformations, including aldol (B89426) additions and Mannich reactions, which can serve as key steps in MCR cascades. beilstein-journals.org The N-acylimidazole portion of the molecule acts as an efficient acylating agent, which could be leveraged to introduce the ethoxycarbonylcarbonyl group onto a substrate within a multicomponent sequence. The development of novel MCRs could potentially utilize this reagent to construct complex heterocyclic systems in a convergent and efficient manner.

Strategic Introduction of the Imidazolyl-Oxoacetate Moiety into Complex Molecular Architectures

The strategic incorporation of specific chemical fragments is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with desired properties. This compound is well-suited for introducing the imidazolyl-oxoacetate unit into larger, more intricate molecular frameworks. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.govajrconline.org

Contributions to the Synthesis of Macrocycles and Cage Compounds

The imidazole ring is a valuable component in the design and synthesis of macrocycles due to its rigidity, defined geometry, and hydrogen bonding capabilities. nih.gov While the direct application of this compound in this context is not extensively documented, the broader use of imidazole-containing building blocks in macrocyclization is well-established.

Researchers have successfully prepared series of peptide-like 14-membered macrocycles incorporating an imidazole-4,5-dicarboxylic acid scaffold. nih.gov In these structures, the imidazole ring acts as a central scaffold, and its amide functionalities participate in intermolecular hydrogen bonding to form dimers in the solid state. nih.gov Other synthetic strategies for imidazole-containing macrocycles involve sequences like aromatic nucleophilic substitution (SNAr), Suzuki coupling, and ring-closing metathesis (RCM). researchgate.net A modular, stepwise synthesis has also been developed for tetra-imidazolium macrocycles, which have shown promise in anion binding. frontiersin.org These examples highlight the role of the imidazole unit in creating structurally diverse and functional macrocyclic architectures.

Given its bifunctional nature, this compound represents a potential building block for macrocyclization strategies. The ester functionality could be used as a handle for chain extension, while the imidazole ring could be incorporated as a rigid linker or a site for further functionalization, ultimately leading to novel macrocyclic or potentially cage-like structures. However, literature specifically describing its use for the synthesis of cage compounds has not been identified.

Table 1: Examples of Imidazole-Containing Macrocycle Synthesis Strategies

| Macrocycle Type | Key Imidazole Building Block | Synthetic Strategy | Reference |

|---|---|---|---|

| Peptide-like 14-membered macrocycles | Imidazole-4,5-dicarboxylic acid | Amide coupling, protecting group strategies | nih.gov |

| 5-Aryl-1H-imidazole macrocycles | 5-Aryl-1H-imidazole motif | SNAr, Suzuki coupling, Ring-Closing Metathesis (RCM) | researchgate.net |

| Tetra-imidazolium macrocycles | Bis(imidazolylmethyl)benzene | Stepwise alkylation and macrocyclization | frontiersin.org |

| Imidazopyridinium-linked macrocycles | Imidazoles, 2-formyl/keto-pyridines | Trapping of reversible intramolecular imine linkage | nih.gov |

Advanced Structural Elucidation and Computational Investigations

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate could be found in the searched resources. This information is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Density Functional Theory (DFT) Studies

Specific DFT studies on this compound are not available in the reviewed literature. Such studies would provide valuable insights into the molecule's electronic structure and properties.

Without dedicated computational studies, details on the optimized molecular geometry and the analysis of different stable conformations of this compound cannot be presented.

Information regarding the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization energy, and electron affinity for this compound is not available from the conducted searches.

Predicted vibrational frequencies from DFT calculations, which would correspond to the infrared and Raman spectra of this compound, have not been reported in the available literature.

There is no information available from computational investigations into the non-linear optical properties of this compound.

Intermolecular Interaction Analysis

A detailed analysis of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing of this compound, could not be performed due to the absence of a determined crystal structure.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy pathway from reactants to products.

This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). Transition state theory allows for the calculation of reaction rates based on the energy barrier (activation energy) between reactants and the TS. DFT calculations are commonly used to optimize the geometries of these stationary points on the PES. For instance, in the synthesis of related heterocyclic compounds, computational models can help predict whether a reaction will proceed and under what conditions, guiding the optimization of reaction parameters like temperature and catalyst choice. nih.gov While the synthesis of this compound can be achieved via methods like the acylation of imidazole (B134444) with ethyl oxalyl chloride, detailed computational studies of this specific reaction's transition states are essential for a complete mechanistic understanding. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights

While standard spectroscopic methods (NMR, IR, MS) are used for routine characterization, advanced techniques are employed to gain deeper mechanistic insights into the reactions involving this compound. These methods are crucial for identifying transient intermediates, monitoring reaction kinetics, and confirming complex structural assignments.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives or reaction products. For reaction monitoring, time-resolved NMR spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing kinetic data that helps to validate proposed mechanisms. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions for products and intermediates. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are particularly useful for monitoring reactions in solution, as they can detect charged intermediates or complexes that may be part of a catalytic cycle.

Computational Spectroscopy: The synergy between experimental and computational spectroscopy offers powerful validation of structural and mechanistic proposals. By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters using methods like DFT, these values can be compared directly with experimental data. researchgate.netnih.gov A strong correlation between calculated and observed spectra provides compelling evidence for a proposed structure, particularly for reactive intermediates that cannot be isolated for full characterization.

| Technique | Application | Information Gained |

|---|---|---|

| Time-Resolved NMR | Reaction monitoring | Kinetic profiles, identification of intermediates, reaction rates. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation | Precise molecular formula of products and key intermediates. researchgate.net |

| ESI-MS | Reaction monitoring | Detection of ionic intermediates and catalyst-substrate complexes in solution. |

| Computational Spectroscopy (DFT) | Structure validation | Theoretical spectra (NMR, IR) to compare with and validate experimental findings. nih.gov |

Future Directions and Emerging Research Avenues for Ethyl 2 1h Imidazol 1 Yl 2 Oxoacetate

Development of Novel Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For imidazole (B134444) derivatives, this includes the use of greener solvents, catalyst-free conditions, and alternative energy sources. nih.gov Future research on ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is expected to focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key areas of development include:

Solvent-Free and Catalyst-Free Conditions: Research into one-pot, solvent-free syntheses of imidazole derivatives has shown promise, offering advantages such as high yields, reduced waste, and simplified purification processes. researchgate.net Applying these principles to the synthesis of this compound could lead to more economical and sustainable production methods.

Alternative Energy Sources: Microwave and ultrasonic irradiation are emerging as powerful tools in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. preprints.orgarkat-usa.org The application of these technologies to the synthesis of the title compound is a significant area for future exploration.

Use of Benign Catalysts: The development of reactions utilizing non-toxic, reusable catalysts is a cornerstone of green chemistry. For instance, the synthesis of related benzimidazole (B57391) derivatives has been achieved using eco-friendly nanocatalysts. researchgate.net Research into similar catalytic systems for this compound could provide sustainable alternatives to traditional synthetic methods.

| Green Synthesis Approach | Potential Advantages | Relevant Research Area for Imidazole Derivatives |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified procedure | One-pot synthesis of multi-substituted imidazoles. researchgate.net |

| Ultrasonic Irradiation | Accelerated reaction rates, increased efficiency, minimal energy input | Natural acid-catalyzed synthesis of isoxazolones in aqueous media. arkat-usa.org |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions | Synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates. researchgate.net |

Expanding Scope in Stereoselective Synthesis and Asymmetric Catalysis

Chiral auxiliaries are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com The structural features of this compound suggest its potential as a scaffold for developing new chiral auxiliaries or ligands for asymmetric catalysis.

Future research in this area could involve:

Development of Chiral Auxiliaries: Modification of the imidazole or acetate (B1210297) moiety of the title compound could lead to novel chiral auxiliaries. These new auxiliaries could then be employed in a range of stereoselective reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to control the stereochemical outcome. researchgate.net

Ligands for Asymmetric Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making imidazole-containing molecules valuable as ligands in catalysis. irjmets.com Synthesizing chiral derivatives of this compound could yield new ligands for transition metal-catalyzed asymmetric transformations, such as hydrogenations, cross-coupling reactions, and epoxidations. The development of bisoxazolines from other precursors has been a widely applied strategy in asymmetric catalysis. nih.gov

Exploration of New Catalytic Applications for its Derivatives

The imidazole nucleus is a key component in many biologically active molecules and serves as a versatile ligand in coordination chemistry. irjmets.combeilstein-journals.org Derivatives of this compound hold significant potential for the development of novel catalysts for a variety of organic transformations.

Emerging research avenues include:

Homogeneous Catalysis: Imidazole-metal complexes are effective homogeneous catalysts. irjmets.com By functionalizing the core structure of this compound, new ligands can be designed to create catalysts with tailored reactivity and selectivity for reactions such as C-C and C-N bond formation.

Organocatalysis: Imidazole and its derivatives can act as organocatalysts, for example, in acylation reactions. The unique electronic properties of the imidazole ring in the title compound could be harnessed to design new metal-free catalysts for a range of transformations.

Biomimetic Catalysis: The imidazole side chain of histidine is crucial in the active sites of many enzymes. Derivatives of this compound could be used to create synthetic mimics of enzyme active sites, leading to highly efficient and selective biomimetic catalysts.

| Derivative Type | Potential Catalytic Application | Example from Related Imidazole Chemistry |

| Metal-Coordinated Complexes | Homogeneous catalysis for cross-coupling reactions | Imidazole as a ligand in coordination chemistry. irjmets.com |

| Functionalized Imidazoles | Organocatalysis for acylation and other transformations | N-acyl imidazoles in chemical biology applications. nih.gov |

| N-Substituted Imidazoles | Precursors for N-heterocyclic carbene (NHC) catalysts | N-substituted imidazoles in the synthesis of ionic liquids. beilstein-journals.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. thalesnano.com The integration of this compound chemistry into flow platforms is a promising area for future development.

Key opportunities include:

Continuous Flow Synthesis: The synthesis of N-alkyl imidazoles has been successfully demonstrated in continuous flow reactors, highlighting the potential for producing imidazole derivatives with high productivity and selectivity. researchgate.netdoaj.org Applying this technology to the synthesis of this compound could enable safer, more efficient, and scalable production.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This has been demonstrated for the synthesis of complex imidazo-oxadiazole derivatives. nih.gov Future work could focus on developing multi-step flow syntheses that use this compound as a key building block.

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and molecules. The synthesis of imidazole-containing compounds can be adapted to automated systems, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications.

| Technology | Application to this compound | Key Benefits |

| Continuous Flow Reactors | Synthesis of the title compound and its derivatives | Enhanced safety, scalability, and efficiency. thalesnano.com |

| Microfluidic Systems | Multi-step synthesis and in-line purification | High efficiency and integration of process steps. nih.gov |

| Automated Synthesis Platforms | High-throughput reaction optimization and library synthesis | Accelerated discovery and development cycles. |

Computational Design and Prediction of Novel Derivatives for Specific Chemical Transformations

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules and for predicting their properties and reactivity. nih.gov These approaches can significantly accelerate the discovery of novel derivatives of this compound with tailored functionalities for specific chemical applications.

Future research directions in this domain include:

Design of Novel Catalysts: Quantum mechanical methods, such as density functional theory (DFT), can be used to model reaction mechanisms and predict the catalytic activity of new imidazole-based catalysts derived from the title compound. nih.gov This allows for the in silico screening of potential catalysts before their synthesis, saving time and resources.

Prediction of Reaction Outcomes: Computational models can predict the selectivity and reactivity of reactions involving this compound and its derivatives. This predictive power can guide experimental work and facilitate the discovery of new transformations.

Development of Structure-Activity Relationships: By combining computational studies with experimental data, quantitative structure-activity relationships (QSAR) can be developed. These models can predict the performance of new derivatives in specific applications, such as catalysis or as chiral auxiliaries, based on their molecular structure. Computational approaches have been successfully used to design and understand the properties of other complex imidazole derivatives. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between imidazole derivatives and ethyl 2-chloro-2-oxoacetate. Key parameters to optimize include solvent choice (e.g., dichloromethane for improved solubility), base selection (K₂CO₃ or diisopropylethylamine for efficient deprotonation), and reaction duration (24 hours at room temperature, monitored by TLC). Post-reaction workup involves extraction with ethyl acetate and water to isolate the product .

- Experimental Design Table :

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| DCM | K₂CO₃ | 85 | |

| THF | Et₃N | 72 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~165 ppm).

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions) and π–π stacking in crystal lattices, critical for understanding solid-state reactivity .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₇H₈N₂O₃: 168.05).

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be resolved?

- Methodology : Contradictions arise from solvent polarity and pH variations. For example:

- In polar aprotic solvents (DMF), the oxoacetate group undergoes nucleophilic attack at the carbonyl carbon.

- In aqueous basic conditions, ester hydrolysis competes. Systematic kinetic studies (e.g., varying pH, solvent dielectric constant) and DFT calculations can map energy barriers for competing pathways .

Q. What strategies mitigate byproduct formation during the synthesis of imidazole-containing analogs using this compound?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., imidazole N–H) with Boc or benzyl groups.

- Catalytic Optimization : Use Pd/C or enzyme-catalyzed reactions to enhance regioselectivity. For example, lipases improve ester stability during coupling reactions .

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

- Methodology :

- Reaction Path Search : Use software (e.g., Gaussian, ORCA) to simulate intermediates and transition states for imidazole functionalization.

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for target transformations. ICReDD’s approach combines computational screening with experimental validation to accelerate discovery .

Q. What role does crystal packing play in the stability and bioavailability of this compound-based drug candidates?

- Methodology :

- Co-crystallization : Co-formers like 2-(1,3-dioxoisoindolin-2-yl)acetate enhance stability via hydrogen-bonded networks.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to prioritize co-crystals with improved dissolution rates .

Data Contradiction Analysis

Q. Why do solvent-dependent studies report conflicting regioselectivity in imidazole alkylation reactions?

- Resolution : Polar solvents (e.g., DMSO) stabilize charge-separated transition states, favoring N-alkylation. Nonpolar solvents (toluene) promote O-alkylation via steric control. Multi-variable analysis (solvent, temperature, base strength) reconciles discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.